molecular formula C14H16O2 B15160492 2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- CAS No. 733766-72-8

2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)-

Cat. No.: B15160492
CAS No.: 733766-72-8
M. Wt: 216.27 g/mol
InChI Key: UCQRFKUYPJOHMR-UHFFFAOYSA-N
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Description

2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- is an organic compound with a complex structure It is a derivative of butenoic acid, featuring a phenyl ester group and a propenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- typically involves esterification reactions. One common method is the reaction of 2-Butenoic acid, 2-methyl- with 4-(1-propenyl)phenol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Different esters, amides

Scientific Research Applications

2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The propenyl group may also participate in binding interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (E)-
  • 2-Butenoic acid, 2-methyl-, 2-methyl-2-propenyl ester, (Z)-
  • Butanoic acid, 2-methyl-, propyl ester

Uniqueness

2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- is unique due to its specific structural features, including the phenyl ester group and the propenyl substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

733766-72-8

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(4-prop-1-enylphenyl) 2-methylbut-2-enoate

InChI

InChI=1S/C14H16O2/c1-4-6-12-7-9-13(10-8-12)16-14(15)11(3)5-2/h4-10H,1-3H3

InChI Key

UCQRFKUYPJOHMR-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC=C(C=C1)OC(=O)C(=CC)C

Origin of Product

United States

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